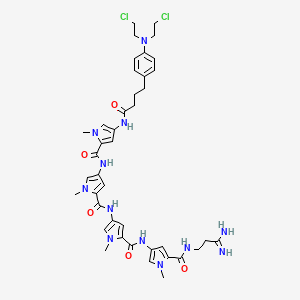
Zva3DNA2GZ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zva3DNA2GZ involves multiple steps, including the preparation of single-stranded DNA libraries and the use of specific reagents and conditions to achieve the desired molecular structure. The process typically involves the splinted ligation of an adapter oligonucleotide to the 3′ ends of single DNA strands, followed by the synthesis of a complementary strand using a DNA polymerase and the addition of a 5′ adapter via blunt-end ligation . This method ensures the efficient conversion of highly fragmented DNA into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated library preparation methods, such as those using the Bravo NGS Workstation (Agilent Technologies), which can process multiple samples in parallel. This approach minimizes the loss of short DNA fragments and increases the yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Zva3DNA2GZ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Aplicaciones Científicas De Investigación
Zva3DNA2GZ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the preparation of DNA libraries for sequencing and genetic analysis.
Industry: Utilized in the production of high-purity DNA for various industrial processes.
Mecanismo De Acción
The mechanism of action of Zva3DNA2GZ involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as the inhibition of specific enzymes or the modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Zva3DNA2GZ include other DNA-based molecules and synthetic analogs used in genetic research and drug development.
Uniqueness
This compound stands out due to its unique molecular structure and specific applications in DNA library preparation and sequencing. Its ability to efficiently convert highly fragmented DNA into usable forms makes it a valuable tool in various scientific fields .
Propiedades
Número CAS |
758659-97-1 |
|---|---|
Fórmula molecular |
C41H50Cl2N12O5 |
Peso molecular |
861.8 g/mol |
Nombre IUPAC |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C41H50Cl2N12O5/c1-51-23-28(19-32(51)38(57)46-15-12-36(44)45)48-40(59)34-21-30(25-53(34)3)50-41(60)35-20-29(24-54(35)4)49-39(58)33-18-27(22-52(33)2)47-37(56)7-5-6-26-8-10-31(11-9-26)55(16-13-42)17-14-43/h8-11,18-25H,5-7,12-17H2,1-4H3,(H3,44,45)(H,46,57)(H,47,56)(H,48,59)(H,49,58)(H,50,60) |
Clave InChI |
DZKBSXOAGSYUMT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


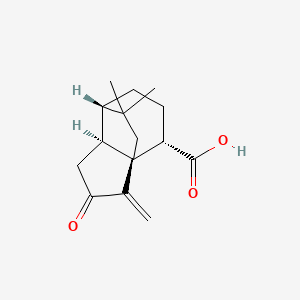
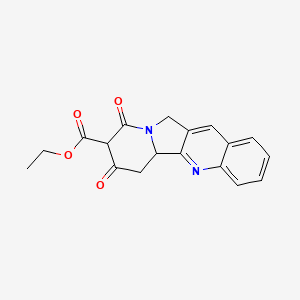
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)

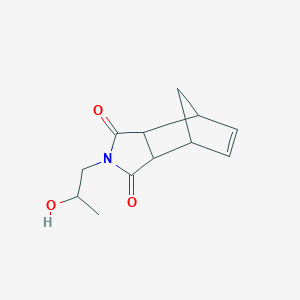
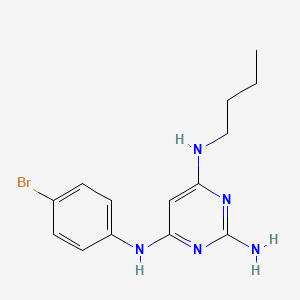
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
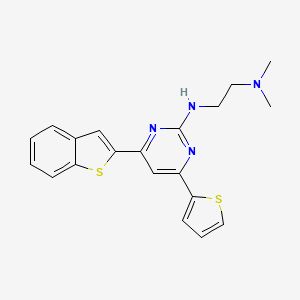

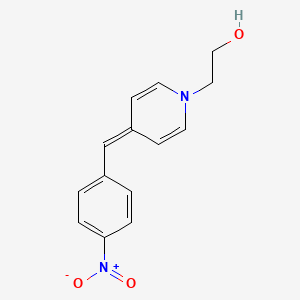



![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
